molecular formula C19H19N3O5 B11046282 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B11046282
M. Wt: 369.4 g/mol
InChI Key: RRDSGHWYJPAJNW-UHFFFAOYSA-N
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Description

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine is a complex organic compound that features a benzodioxole ring, a methoxyphenyl group, and a pyrazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with methoxy groups.

    Formation of the Pyrazole Ring: This often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step may involve coupling the benzodioxole and pyrazole intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-phenyl-1H-pyrazol-5-amine
  • 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-1H-pyrazol-5-amine

Uniqueness

The uniqueness of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups may enhance its solubility and ability to interact with biological targets.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C19H19N3O5/c1-23-11-6-4-10(5-7-11)15-14(19(20)22-21-15)12-8-13(24-2)17-18(16(12)25-3)27-9-26-17/h4-8H,9H2,1-3H3,(H3,20,21,22)

InChI Key

RRDSGHWYJPAJNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2)N)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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